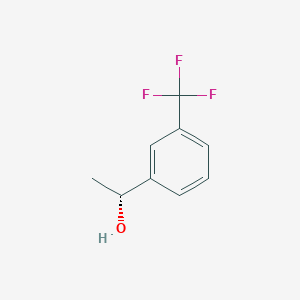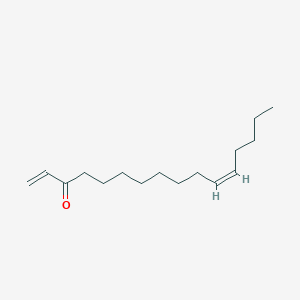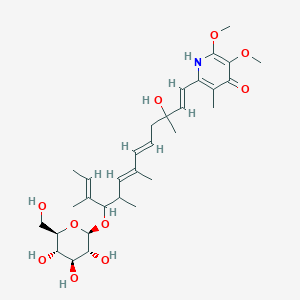
Glucopiericidinol A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucopiericidinol A1 is a natural product that belongs to the piperidine alkaloid family. It was first isolated from the fermentation broth of Streptomyces sp. 517-02 in 2006. Since then, it has attracted the attention of researchers due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Role in Inflammation and Immune System
- Glucopiericidinol A1 is part of a broader study on the effects of glucocorticoids, like cortisol, on the immune system. Annexin A1, an effector molecule influenced by glucocorticoids, plays a significant role in mediating the resolution of inflammation. This molecule is crucial in immune responses and can be a target for pharmacological interventions in diseases involving the immune system (Perretti & D’Acquisto, 2009).
Glycemic Control and Diabetes Treatment
- Glucopiericidinol A1's impact on the incretin system, particularly on glucagon-like peptide-1 (GLP-1), is essential for understanding its applications in treating type 2 diabetes. GLP-1 stimulates insulin and suppresses glucagon secretion, thus playing a critical role in glycemic control. Inhibition of the GLP-1-degrading enzyme, dipeptidyl peptidase IV, improves glucose tolerance, suggesting potential therapeutic uses in diabetes (Drucker & Nauck, 2006).
Impact on Cancer Metabolism
- The role of glutamine metabolism, with which Glucopiericidinol A1 is associated, is significant in cancer research. The resurgence of interest in cancer metabolism has expanded the focus to nutrients like glutamine. This pathway is critical for understanding how cancer cells become addicted to specific nutrients, offering new avenues for cancer therapy (Altman, Stine, & Dang, 2016).
Neurodegeneration and Pharmacological Interventions
- In the context of neurodegeneration, Glucopiericidinol A1-related compounds like glucagon‐like peptide‐1 receptor agonists show potential. These agonists, such as NLY01, can exert neuroprotective effects in neurodegenerative diseases like Parkinson's. Their action primarily involves preventing microglia from releasing inflammatory mediators that harm neurons (Hinkle, Dawson, & Dawson, 2019).
Propriétés
Numéro CAS |
125591-38-0 |
|---|---|
Nom du produit |
Glucopiericidinol A1 |
Formule moléculaire |
C31H47NO10 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1 |
Clé InChI |
FXKCPQKAYSQRGI-GDXSFRBMSA-N |
SMILES isomérique |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Autres numéros CAS |
125591-38-0 |
Synonymes |
glucopiericidinol A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



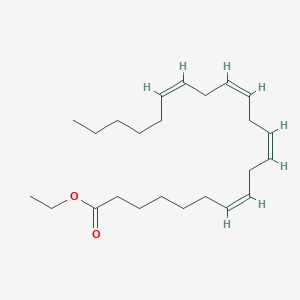
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
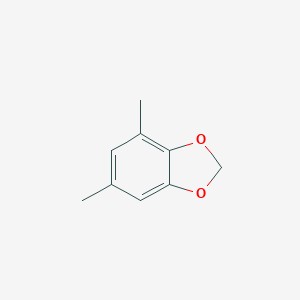
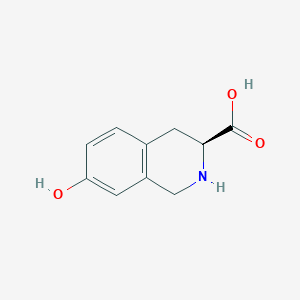
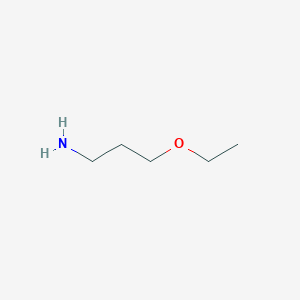
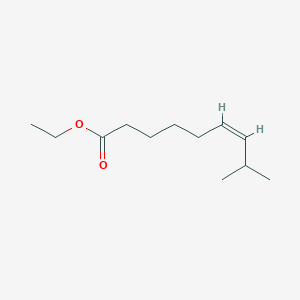
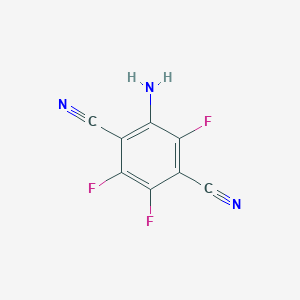
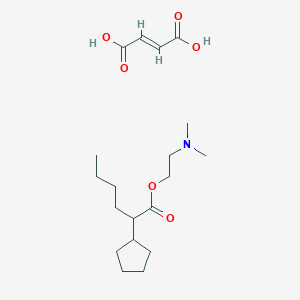
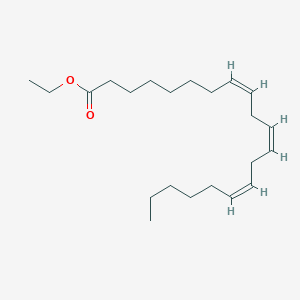
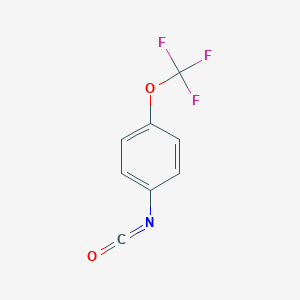
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)
